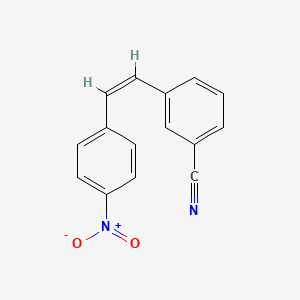![molecular formula C18H16Cl2O6 B12560143 Bis[2-(2-chlorophenoxy)ethyl] ethanedioate CAS No. 143414-18-0](/img/structure/B12560143.png)
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate is an organic compound with the molecular formula C16H14Cl2O6 It is a diester of ethanedioic acid (oxalic acid) and 2-(2-chlorophenoxy)ethanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-chlorophenoxy)ethyl] ethanedioate typically involves the esterification of ethanedioic acid with 2-(2-chlorophenoxy)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield ethanedioic acid and 2-(2-chlorophenoxy)ethanol.
Substitution Reactions: The chlorine atoms in the phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The phenoxy groups can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenoxy groups.
Major Products Formed
Hydrolysis: Ethanedioic acid and 2-(2-chlorophenoxy)ethanol.
Substitution: Various substituted phenoxy derivatives, depending on the nucleophile used.
Oxidation: Oxidized phenoxy derivatives, such as quinones.
科学研究应用
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Bis[2-(2-chlorophenoxy)ethyl] ethanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxy groups can engage in hydrogen bonding and hydrophobic interactions with target molecules, influencing their activity.
相似化合物的比较
Similar Compounds
- Bis[2-(2-chloroethoxy)ethyl] ether
- Bis[2-(2-chloroethoxy)ethyl] ethanedioate
- Bis[2-(2-methoxyethoxy)ethyl] ethanedioate
Uniqueness
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate is unique due to the presence of the chlorophenoxy groups, which impart specific chemical and biological properties. These groups can participate in various reactions and interactions, making the compound versatile for different applications.
属性
CAS 编号 |
143414-18-0 |
|---|---|
分子式 |
C18H16Cl2O6 |
分子量 |
399.2 g/mol |
IUPAC 名称 |
bis[2-(2-chlorophenoxy)ethyl] oxalate |
InChI |
InChI=1S/C18H16Cl2O6/c19-13-5-1-3-7-15(13)23-9-11-25-17(21)18(22)26-12-10-24-16-8-4-2-6-14(16)20/h1-8H,9-12H2 |
InChI 键 |
QTRRHTOIDCZBOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OCCOC(=O)C(=O)OCCOC2=CC=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)
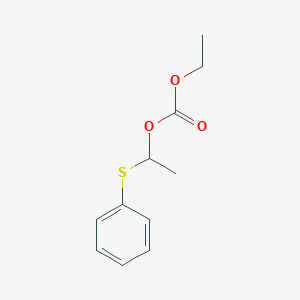
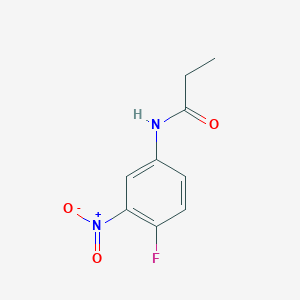


![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
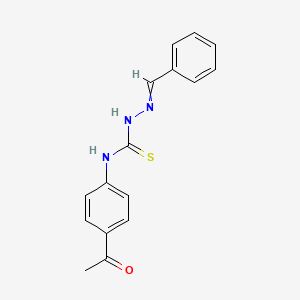
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
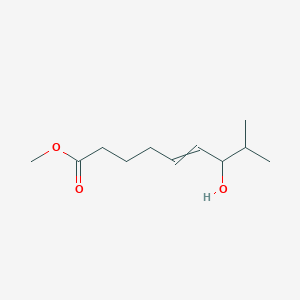
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
![1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B12560098.png)

